1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone
Description
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone is a pyrrole derivative characterized by an isopropyl substituent at the 5-position of the aromatic pyrrole ring and an ethanone (acetyl) group at the 3-position. Pyrroles are five-membered heterocyclic compounds with one nitrogen atom, known for their aromaticity and role in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
16168-98-2 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(5-propan-2-yl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-6,10H,1-3H3 |
InChI Key |
OEYKVRFXFLFSMW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CN1)C(=O)C |
Canonical SMILES |
CC(C)C1=CC(=CN1)C(=O)C |
Synonyms |
Ethanone, 1-[5-(1-methylethyl)-1H-pyrrol-3-yl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone with analogs in terms of structure, physical properties, and reactivity:
Structural and Functional Analysis
Heterocycle Core :
- The pyrrole core in the target compound is aromatic with delocalized π-electrons, contrasting with pyrazole (two adjacent nitrogens, enabling H-bonding) and pyridine (electron-deficient due to one nitrogen) .
- Pyrrole derivatives typically exhibit lower basicity compared to pyridine or pyrazole analogs due to lone-pair delocalization .
Substituent Effects: Isopropyl Group: Enhances lipophilicity and steric bulk compared to methyl or phenyl substituents in other pyrrole derivatives (e.g., 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone) . Electron-Withdrawing Groups (EWGs): The absence of EWGs (e.g., chlorine in 1-(2-chlorophenyl)ethanone or sulfonyl in pyridine derivatives) in the target compound suggests its ethanone group may be more reactive toward nucleophiles .
Physical Properties: The melting point of 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone (104–106°C) reflects its crystalline nature, likely due to phenyl ring stacking . Data for the target compound are lacking, but its isopropyl group may reduce crystallinity compared to phenyl analogs.
Synthetic and Analytical Methods: Pyrrole derivatives are often synthesized via multicomponent reactions (e.g., ) and purified via column chromatography . GC-FTIR and NMR are critical for characterizing ethanone-containing compounds, as demonstrated in studies of JWH cannabinoids .
Research Findings and Implications
- The isopropyl group may modulate membrane permeability in bioactive contexts .
- Analytical Challenges : Structural elucidation of such compounds often relies on X-ray crystallography (using programs like SHELXL) and spectroscopic methods, though these data are absent for the target compound .
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